3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that features a thiophene ring, a pyridazine ring, and an azetidine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Multicomponent reactions and condensation reactions are often employed to streamline the synthesis process and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential pharmacological properties that make it a candidate for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share structural similarities and have diverse biological activities.
Imidazo[1,2-a]pyrimidines: These compounds are known for their wide range of applications in medicinal chemistry.
Pyridazin-3(2H)-ones: These compounds are versatile pharmacophores with various pharmacological properties.
Uniqueness
3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is unique due to its combination of a thiophene ring, a pyridazine ring, and an azetidine ring, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-6-8-21-13(11)4-5-15(20)19-9-12(10-19)17-14-3-2-7-16-18-14/h2-3,6-8,12H,4-5,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEAVQZJARADMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.